4-Methyl Substitution Alters Stereochemical Outcome of Bicyclic Core Formation Relative to Unsubstituted Alkene
In the key synthetic step forming the 2-azabicyclo[2.1.1]hexane core via bromohydrin rearrangement, the presence of a 4-methyl substituent on the starting alkene results in a mixture of unrearranged 6-exo-bromo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexane 7b and rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexane 8b. By contrast, the 5-methyl alkene 6c yields only the unrearranged bromohydrin 7c and a dibromohydrin side product, with no detectable rearranged [2.1.1] product [1]. This demonstrates that the position of the methyl substituent directly controls access to the desired bicyclo[2.1.1]hexane scaffold.
| Evidence Dimension | Product distribution in bromohydrin rearrangement (access to bicyclo[2.1.1]hexane vs. bicyclo[2.2.0]hexane core) |
|---|---|
| Target Compound Data | 4-methyl alkene 6b: mixture of unrearranged 7b and rearranged 8b (bicyclo[2.1.1]hexane) obtained stereoselectively |
| Comparator Or Baseline | 5-methyl alkene 6c: only unrearranged bromohydrin 7c and dibromohydrin 9; no bicyclo[2.1.1]hexane product |
| Quantified Difference | Rearranged [2.1.1] product: present (4-methyl) vs. absent (5-methyl) |
| Conditions | NBS, wet DMSO; N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene substrates [1] |
Why This Matters
Researchers procuring this compound for synthetic elaboration need the 4-methyl regioisomer specifically, because the 5-methyl analog does not provide a viable route to the substituted 2-azabicyclo[2.1.1]hexane core.
- [1] Krow, G. R.; Lester, W. S.; Liu, N.; Yuan, J.; Hiller, A.; Duo, J.; Herzon, S. B.; Nguyen, Y. H.; Cannon, K. C. Synthesis of novel 2-azabicyclo[2.2.0]- and [2.1.1]hexanols. J. Org. Chem. 2001, 66 (5), 1811–1817. View Source
